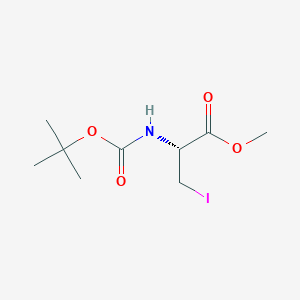

Boc-beta-iodo-Ala-OMe

Übersicht

Beschreibung

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Iodination: The protected amino acid derivative is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide or N-iodosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane.

Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The β-iodo group in Boc-β-iodo-Ala-OMe is highly susceptible to nucleophilic substitution, enabling diverse functionalizations:

Alkylation with Carbon Nucleophiles

Reaction with cesium carbonate and (2-fluorophenyl)acetonitrile in DMF yields methyl N-(tert-butoxycarbonyl)-4-(2-fluorophenyl)-5-nitrilonorvalinate (63% yield). This demonstrates its utility in constructing complex nitrile-containing intermediates .

| Reaction Partner | Conditions | Yield | Application |

|---|---|---|---|

| (2-Fluorophenyl)acetonitrile | DMF, Cs₂CO₃, 40°C, 16h | 63% | Synthesis of opioid receptor NAMs |

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), enabling access to non-natural amino acids. For example, coupling with aryl boronic acids under standard Pd(PPh₃)₄/K₂CO₃ conditions generates β-aryl alanine derivatives .

Peptide Coupling Reactions

As a building block in solid-phase peptide synthesis (SPPS), the methyl ester is hydrolyzed to the carboxylic acid for standard amide bond formation. Key applications include:

Stereochemical Considerations

The compound’s optical activity ([α]²²/D = -4 ± 1° in MeOH) ensures retention of configuration during coupling, critical for chiral peptide synthesis.

Bioconjugation and Radiolabeling

The iodine atom enables site-specific modifications:

Radioisotope Exchange

Replacement of stable iodine with ¹²³I/¹²⁵I via halogen exchange reactions produces radiolabeled probes for PET/SPECT imaging .

Thiol-Ene Click Chemistry

Reacts with thiols under UV light to form stable thioether bonds, used in antibody-drug conjugate (ADC) development .

Boc Removal

Treatment with TFA in dichloromethane (1:1 v/v) cleaves the Boc group, yielding the free amine for further functionalization .

Methyl Ester Hydrolysis

Saponification with LiOH/THF/H₂O converts the ester to a carboxylic acid, enabling peptide elongation .

Stability and Reactivity Profile

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 50–52°C | |

| Solubility | Methanol, DMF, CHCl₃ | |

| Optical Rotation | [α]²²/D = -4 ± 1° (MeOH) | |

| Light Sensitivity | Degrades under prolonged UV |

Key Research Findings

- Cooperative Drug Action : Boc-β-iodo-Ala-OMe-derived compounds enhance naloxone’s affinity for μ-opioid receptors by 10-fold, critical for reversing fentanyl overdoses .

- Stereoselective Synthesis : The D-enantiomer (Boc-3-iodo-D-Ala-OMe, [α]²²/D = -43 ± 2°) is used to study chiral center effects in neuropeptides .

This compound’s reactivity profile underscores its importance in medicinal chemistry, enabling precise modifications for drug discovery and chemical biology.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Boc-beta-iodo-Ala-OMe is widely used as a building block in peptide synthesis. Its structure allows for the incorporation of iodine into peptides, which can enhance their stability and bioactivity.

Key Applications:

- Modified Amino Acids: It serves as a precursor for synthesizing modified amino acids that improve the therapeutic potential of peptides.

- Dipeptide Formation: This compound can participate in coupling reactions to form dipeptides with specific functionalities.

Case Study:

In a study involving the synthesis of β-secretase inhibitors, this compound was utilized to create potent inhibitors that showed significant activity against β-secretase, a target for Alzheimer's disease treatment . The incorporation of the iodine atom was crucial for the binding affinity and selectivity of the inhibitors.

Drug Development

Overview:

The unique properties of this compound make it valuable in drug discovery, particularly in oncology.

Key Applications:

- Targeted Drug Candidates: The iodine moiety allows for selective targeting of cancer cells, enhancing the efficacy of drug candidates.

- Structure Activity Relationship Studies: Researchers use this compound to explore how structural modifications affect biological activity.

Data Table: Drug Development Insights

Bioconjugation

Overview:

The iodo group in this compound facilitates bioconjugation reactions, making it useful for attaching biomolecules to various surfaces or other compounds.

Key Applications:

- Targeted Delivery Systems: This compound can be used to create conjugates that deliver drugs specifically to diseased tissues.

- Immunoconjugates: It plays a role in developing antibodies linked to therapeutic agents for enhanced treatment specificity.

Diagnostic Imaging

Overview:

The iodine atom in this compound is beneficial for imaging applications due to its radioactive properties.

Key Applications:

- PET Scans: The compound can be utilized in positron emission tomography (PET) imaging to visualize biological processes in real-time.

Case Study:

A study highlighted the use of iodine-containing compounds in PET imaging, demonstrating their effectiveness in tracking metabolic processes and tumor localization .

Research in Chemical Biology

Overview:

this compound is instrumental in studying protein interactions and cellular mechanisms.

Key Applications:

- Protein Modification Studies: The compound aids researchers in understanding how modifications affect protein function.

- Cellular Mechanism Insights: It provides insights into potential therapeutic targets by studying how proteins interact with modified peptides.

Data Table: Chemical Biology Research Findings

Wirkmechanismus

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The Boc protecting group plays a crucial role in preventing unwanted side reactions during these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of iodinated organic molecules and pharmaceuticals.

Biologische Aktivität

Boc-beta-iodo-Ala-OMe, also known as N-(tert-butoxycarbonyl)-beta-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 329.132 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 356.5 ± 32.0 °C |

| Melting Point | 55-59 °C |

| Log P (Octanol/Water) | 1.43 to 2.6 |

These properties indicate that this compound is a lipophilic compound, which may enhance its bioavailability and permeability across biological membranes .

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group with a Boc group and the introduction of the iodine atom at the beta position through electrophilic substitution reactions. A notable method for its synthesis involves palladium-catalyzed cross-coupling reactions, which are efficient for creating non-natural amino acids .

This compound acts primarily as a building block in peptide synthesis, particularly in the development of peptide derivatives with enhanced biological activities. Its structural features allow it to participate in various biochemical interactions, including:

- Opioid Receptor Modulation : Research indicates that compounds similar to this compound can act as negative allosteric modulators (NAMs) for the µ-opioid receptor (µOR), which is crucial in pain management and addiction treatment. These modulators have been shown to enhance the efficacy of naloxone, an opioid overdose reversal agent .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit moderate to good activity against several pathogenic microbes. For example, synthesized peptides incorporating this compound were tested against Gram-negative bacteria and dermatophytes, showing promising results in inhibiting microbial growth .

Case Studies

- Peptide Synthesis : In a study focusing on antimicrobial peptides, this compound was incorporated into tripeptides and tetrapeptides. These peptides were evaluated for their antimicrobial properties against various pathogens, indicating that modifications at the beta position can significantly influence biological activity .

- Opioid Receptor Research : A recent investigation into µOR modulation highlighted how this compound derivatives could stabilize inactive conformations of receptors, thereby reducing adverse effects associated with traditional opioid therapies. This study utilized cryogenic electron microscopy to elucidate binding mechanisms and receptor conformational changes .

Eigenschaften

IUPAC Name |

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447838 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93267-04-0 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate a crucial compound in the synthesis of (-)-Jorumycin and related alkaloids?

A1: The researchers utilized a Negishi reaction to couple (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate with 5-iodo-2,4-dimethoxy-3-methylphenol []. This reaction forms a key chiral amino acid intermediate, essential for the synthesis of (-)-Jorumycin and other tetrahydroisoquinoline alkaloids. The use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in this specific reaction helps control the stereochemistry of the final product, ensuring the synthesis of the desired enantiomer.

Q2: What are the advantages of the synthetic route described in the paper compared to previous methods?

A2: The paper highlights the efficiency of their synthetic strategy. The synthesis of the key amino acid intermediate, using (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, is achieved in just five steps with a high overall yield []. This represents a significant improvement over previously reported synthetic routes, which often required more steps and resulted in lower yields. This streamlined approach makes the synthesis of (-)-Jorumycin and related bioactive compounds more accessible for further research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.